![molecular formula C17H23BO2 B13412325 2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)
2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a cyclopropane ring fused to an indene moiety, with a dioxaborolane group attached. This structure imparts the compound with distinct chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the formation of the spirocyclic core followed by the introduction of the dioxaborolane group. One common method involves the cyclopropanation of an indene derivative, followed by the reaction with a boronic ester to form the dioxaborolane moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases related to epigenetic modifications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can alter gene expression and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-2-amine: Another spirocyclic compound with similar structural features but different functional groups.
Spirocyclic tranylcypromine derivatives: These compounds also feature spirocyclic structures and are potent LSD1 inhibitors.
Uniqueness
2-(2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-7’-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a cyclopropane ring, an indene moiety, and a dioxaborolane group.
Propriétés
Formule moléculaire |
C17H23BO2 |
|---|---|
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-spiro[1,2-dihydroindene-3,1'-cyclopropane]-4-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)13-7-5-6-12-8-9-17(10-11-17)14(12)13/h5-7H,8-11H2,1-4H3 |
Clé InChI |
GTJMGPPHLKBGMT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC34CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


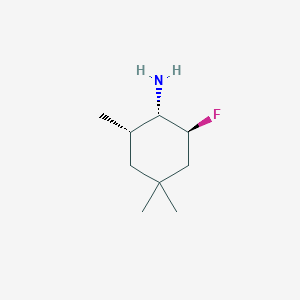

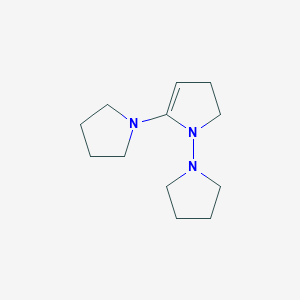
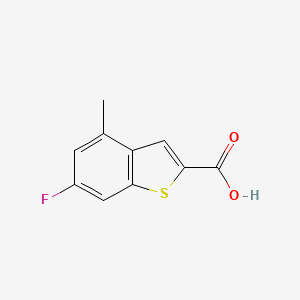
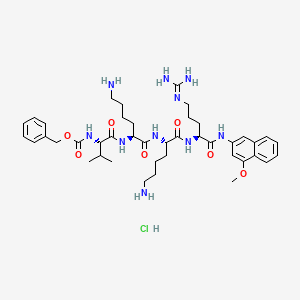
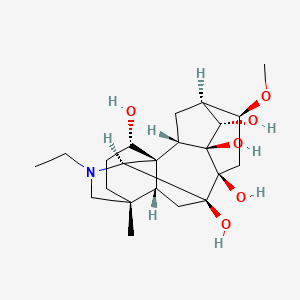
![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)

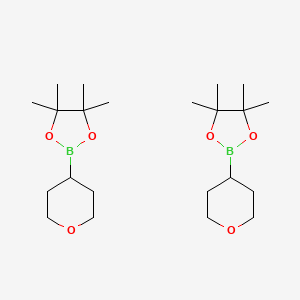
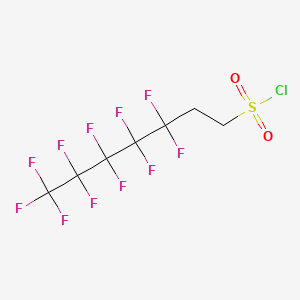

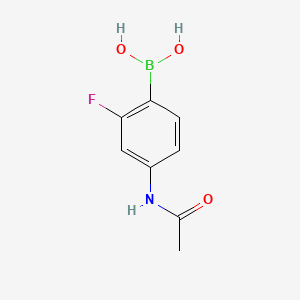
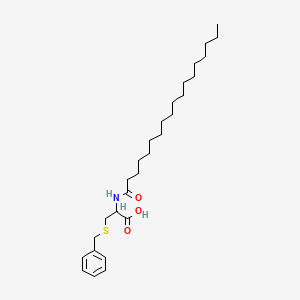
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
